molecular formula C16H15F4NO3S B2907583 4-fluoro-3-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide CAS No. 1105234-14-7

4-fluoro-3-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide

Cat. No.: B2907583
CAS No.: 1105234-14-7
M. Wt: 377.35
InChI Key: VEKYGAQTIXKWIC-UHFFFAOYSA-N
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Description

4-fluoro-3-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide is a chemical compound notable for its unique structure and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-3-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide typically involves a multi-step process. The steps may include the following:

  • Step 1: Nucleophilic aromatic substitution of a fluorobenzene derivative with a sulfonamide group.

  • Step 2: Introduction of the 3-(trifluoromethyl)phenoxy group via ether formation.

  • Step 3: Methylation at the 3-position using methylating agents such as methyl iodide.

Industrial Production Methods: Industrial production of this compound would generally use large-scale chemical reactors, optimizing the reaction conditions like temperature, pressure, and catalysts to maximize yield and purity. Key reagents and solvents need to be carefully chosen to ensure the reproducibility and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidative degradation, forming sulfone derivatives.

  • Reduction: Reductive conditions may break the sulfonamide linkage.

  • Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of fluorine and sulfonamide groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: Catalytic hydrogenation using hydrogen gas and palladium on carbon.

  • Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.

Major Products:

  • Oxidation: Formation of sulfone derivatives.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

4-fluoro-3-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide has several notable applications:

  • Chemistry: It serves as a precursor for synthesizing various functional materials and intermediates.

  • Biology: Its derivatives have been investigated for their potential as enzyme inhibitors or ligands.

  • Medicine: Some derivatives show promise as pharmaceutical agents due to their bioactivity.

  • Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The compound typically exerts its effects through interaction with molecular targets such as proteins or enzymes. The presence of sulfonamide and fluorinated groups allows it to form specific interactions, which can inhibit or activate certain pathways. This specificity is achieved through hydrogen bonding, hydrophobic interactions, and steric effects.

Comparison with Similar Compounds

  • 4-chloro-3-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide

  • 4-fluoro-3-ethyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide

  • 4-fluoro-3-methyl-N-(2-(3-(difluoromethyl)phenoxy)ethyl)benzenesulfonamide

Properties

IUPAC Name

4-fluoro-3-methyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F4NO3S/c1-11-9-14(5-6-15(11)17)25(22,23)21-7-8-24-13-4-2-3-12(10-13)16(18,19)20/h2-6,9-10,21H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKYGAQTIXKWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCOC2=CC=CC(=C2)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F4NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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